Product packaging for Kdo2-Lipid A (sodium salt)(Cat. No.:)

Kdo2-Lipid A (sodium salt)

Cat. No.: B1158055
M. Wt: 2326.7
InChI Key: LCJLFVJYTHXFIW-NURNXRJXSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Kdo2-Lipid A is the active component of lipopolysaccharide (LPS) that mimics aspects of bacterial infection. It is highly specific for the toll-like receptor 4 (TLR4) and induces increases in eicosanoid synthesis as well as sphingolipid and sterol biosynthesis and induces lipid remodeling of glycerolipids, glycerophospholipids, and prenols. In RAW 264.7 macrophages, Kdo2-Lipid A upregulates H-PGD synthase with an EC50 value of 11 nM and TNFα with an EC50 value of 140 nM. Kdo2-Lipid A is a valuable research tool that has been used to further elucidate the inflammatory response of the macrophage lipidome.

Properties

Molecular Formula

C110H198N2O39P2 · 4Na

Molecular Weight

2326.7

InChI

InChI=1S/C110H202N2O39P2.4Na/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-1

InChI Key

LCJLFVJYTHXFIW-NURNXRJXSA-J

SMILES

O=P(O)([O-])O[C@@H](O1)[C@H](NC(C[C@@H](CCCCCCCCCCC)O)=O)[C@@H](OC(C[C@@H](CCCCCCCCCCC)O)=O)[C@H](O)[C@H]1CO[C@H]2[C@H](NC(C[C@@H](CCCCCCCCCCC)OC(CCCCCCCCCCC)=O)=O)[C@@H](OC(C[C@H](OC(CCCCCCCCCCCCC)=O)CCCCCCCCCCC)=O)[C@H](OP(O)([O-])=O)C(CO[C@@]3(C([

Synonyms

(2R,4R,5R,6R)-2-(((2R,4R,5R,6R)-2-carboxylato-6-((S)-1,2-dihydroxyethyl)-2-(((3S,4R,5R,6R)-5-((R)-3-(dodecanoyloxy)tetradecanamido)-3-((hydrogenphosphonato)oxy)-6-(((2R,3S,4R,5R,6R)-6-((hydrogenphosphonato)oxy)-3-hydroxy-5-((R)-3-hydroxytetradecanami

Origin of Product

United States

Kdo2 Lipid a As a Defined Pathogen Associated Molecular Pattern Pamp in Gram Negative Bacteria Research

Kdo2-Lipid A is recognized as a quintessential Pathogen-Associated Molecular Pattern (PAMP). PAMPs are conserved molecular structures characteristic of microorganisms that are recognized by the innate immune system of host organisms. mdpi.com In the context of Gram-negative bacteria, Kdo2-Lipid A is the principal endotoxic component of LPS, anchoring it to the outer membrane. unl.edumicrobiologyresearch.org

The innate immune system, the body's first line of defense, identifies Kdo2-Lipid A through a specific receptor complex. This recognition is primarily mediated by the Toll-like receptor 4 (TLR4) in conjunction with its co-receptor, myeloid differentiation factor 2 (MD-2). microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The binding of Kdo2-Lipid A to the TLR4/MD-2 complex initiates a signaling cascade, leading to the activation of immune cells such as macrophages and dendritic cells. microbiologyresearch.orgmicrobiologyresearch.org This activation results in the production of a variety of pro-inflammatory cytokines and other mediators, which are crucial for combating bacterial infections. microbiologyresearch.orgmicrobiologyresearch.org

The structural features of Kdo2-Lipid A, particularly its acylation pattern and the presence of two phosphate (B84403) groups, are critical for its potent immunostimulatory activity. nih.govresearchgate.netbiomolther.org For instance, the hexa-acylated form of Kdo2-Lipid A found in Escherichia coli is a powerful activator of the innate immune system. nih.govresearchgate.net However, some pathogenic bacteria can modify the structure of their Kdo2-Lipid A to evade recognition by the host's immune system, highlighting the molecule's central role in the host-pathogen interaction. nih.govnih.gov

Significance of Kdo2 Lipid a As a Minimal Lipopolysaccharide Lps Substructure for Bacterial Viability and Research Models

Kdo2-Lipid A represents the minimal structural component of LPS that is essential for the viability of most Gram-negative bacteria. microbiologyresearch.orgnih.govresearchgate.net It is synthesized through a conserved nine-step enzymatic process known as the Raetz pathway, which occurs in the cytoplasm and at the inner membrane of the bacteria. microbiologyresearch.orgnih.gov The essentiality of this molecule stems from its crucial role in maintaining the structural integrity and barrier function of the bacterial outer membrane. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Mutations in the genes responsible for Kdo2-Lipid A biosynthesis can severely compromise the outer membrane, making the bacteria more susceptible to antibiotics and other external stressors. microbiologyresearch.org

While there are exceptions, such as certain strains of Neisseria meningitidis where LPS is not essential for viability, for many Gram-negative bacteria like E. coli, the Kdo2-Lipid A substructure is indispensable for growth under normal conditions. nih.govannualreviews.orggoogle.com The minimal structure required for the growth of E. coli consists of two 3-deoxy-D-manno-octulosonic acid (Kdo) residues attached to lipid A. google.com

The well-defined and conserved nature of Kdo2-Lipid A makes it an excellent model for studying various aspects of bacterial physiology and pathogenesis. Researchers can utilize strains of bacteria that produce only this minimal LPS structure to investigate the fundamental roles of LPS in outer membrane biology without the confounding variables introduced by the more complex and heterogeneous O-antigen and outer core regions of the full LPS molecule.

Overview of Kdo2 Lipid a As a Standardized Reagent for Innate Immunity Studies

The Raetz Pathway: Enzymatic Steps in Kdo2-Lipid A Biosynthesis

The biosynthesis of Kdo2-Lipid A is a conserved process across the majority of Gram-negative bacteria, known as the Raetz pathway. researchgate.netmicrobiologyresearch.org This intricate pathway involves nine sequential enzymatic reactions that commence in the cytoplasm and conclude at the inner leaflet of the inner membrane. researchgate.netrsc.org

Role of Key Enzymes in Synthetic Pathways

The synthesis of Kdo2-Lipid A is a meticulously orchestrated process involving a series of enzymes with specific catalytic functions. The initial steps occur in the cytoplasm, while the later stages are catalyzed by integral membrane proteins. nih.gov

The cytoplasmic enzymes initiate the pathway:

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step, transferring a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). rsc.orgmdpi.com This reaction is reversible and has an unfavorable equilibrium constant. mdpi.com The selectivity of LpxA for acyl chains of a specific length acts as a "hydrocarbon ruler," which in E. coli favors the incorporation of 14-carbon chains. mdpi.commicrobiologyresearch.org

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the second and first committed step of the pathway by removing the acetyl group from UDP-3-O-acyl-GlcNAc. rsc.orgmicrobiologyresearch.org This irreversible reaction is catalyzed by a Zn2+-dependent deacetylase. microbiologyresearch.org

LpxD (UDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferase): Following deacetylation by LpxC, LpxD adds a second (R)-3-hydroxyacyl chain to form UDP-2,3-diacylglucosamine. microbiologyresearch.orgresearchgate.net Similar to LpxA, LpxD exhibits specificity for the length of the acyl-ACP substrate. microbiologyresearch.org

The pathway continues with enzymes that are peripheral or integral to the inner membrane:

LpxH (UDP-2,3-diacylglucosamine pyrophosphatase): This peripheral membrane protein cleaves the UMP moiety from UDP-2,3-diacyl-GlcN to produce 2,3-diacylglucosamine 1-phosphate, also known as lipid X. rsc.org Some bacteria utilize a distinct enzyme, LpxI, for this step. researchgate.net

LpxB (Lipid A disaccharide synthase): LpxB condenses one molecule of UDP-2,3-diacyl-GlcN with one molecule of lipid X to generate the disaccharide-1-phosphate. microbiologyresearch.orgrsc.org

LpxK (Tetraacyldisaccharide 4'-kinase): This integral inner membrane kinase phosphorylates the 4'-position of the disaccharide-1-phosphate, using ATP to produce lipid IVA. researchgate.netresearchgate.net

WaaA (KdtA; Kdo transferase): This bifunctional enzyme transfers two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues from the donor substrate, CMP-Kdo, to the 6'-position of lipid IVA, forming Kdo2-lipid IVA. microbiologyresearch.orgmdpi.com This step is obligatory for the subsequent late acylation steps in many bacteria. microbiologyresearch.org

The final acylation steps are carried out by the "late acyltransferases":

LpxL (Lauroyltransferase): LpxL transfers a lauroyl (C12:0) group to the 2'-position of Kdo2-lipid IVA. microbiologyresearch.orgwiley.com In cold-adapted E. coli, LpxP can substitute for LpxL, incorporating a palmitoleoyl chain instead. plos.org

LpxM (Myristoyltransferase): LpxM completes the synthesis of hexa-acylated Kdo2-Lipid A by adding a myristoyl (C14:0) group to the 3'-position. microbiologyresearch.orgwiley.com

LpxP: As mentioned, this enzyme functions in cold-adapted bacteria, transferring a palmitoleate (B1233929) instead of a laurate. plos.org

Table 1: Key Enzymes in the Raetz Pathway of Kdo2-Lipid A Biosynthesis

Enzyme Function Location
LpxA Adds the first (R)-3-hydroxyacyl chain to UDP-GlcNAc Cytoplasm
LpxC Deacetylates UDP-3-O-acyl-GlcNAc (committed step) Cytoplasm
LpxD Adds the second (R)-3-hydroxyacyl chain Cytoplasm
LpxH Hydrolyzes UDP-2,3-diacyl-GlcN to lipid X Inner Membrane (Peripheral)
LpxB Condenses UDP-2,3-diacyl-GlcN and lipid X to form disaccharide-1-phosphate Inner Membrane (Peripheral)
LpxK Phosphorylates the 4'-position to form lipid IVA Inner Membrane (Integral)
WaaA (KdtA) Transfers two Kdo residues to lipid IVA Inner Membrane (Integral)
LpxL Adds a secondary lauroyl chain Inner Membrane (Integral)
LpxM Adds a secondary myristoyl chain Inner Membrane (Integral)
LpxP Adds a secondary palmitoleoyl chain (in cold-adapted bacteria) Inner Membrane (Integral)

Genetic Regulation of Kdo2-Lipid A Biosynthesis

The biosynthesis of Kdo2-Lipid A is tightly regulated to maintain the integrity of the bacterial outer membrane and to balance the flux of precursors shared with other essential pathways, such as phospholipid synthesis. mdpi.com This regulation is primarily achieved through the controlled degradation of key enzymes.

The expression of genes encoding late acyltransferases, such as lpxL and lpxM, can also be regulated by environmental conditions. For instance, in E. coli, the lpxP gene is activated at low temperatures, leading to the incorporation of a different fatty acid into the lipid A structure, which is thought to help maintain membrane fluidity. wiley.complos.org Furthermore, two-component regulatory systems like PmrA/PmrB and PhoP/PhoQ control the expression of enzymes that modify the final Kdo2-Lipid A structure, often in response to environmental stresses such as the presence of antimicrobial peptides. microbiologyresearch.orgresearchgate.net

Structural Diversity of Kdo2-Lipid A Across Bacterial Species and Its Implications for Research

While the core structure of Kdo2-Lipid A is conserved, many bacterial species introduce modifications to this basic framework. This structural diversity is a key strategy for bacterial adaptation, virulence modulation, and evasion of the host immune system. nih.govnih.gov These variations have significant implications for research, influencing the molecule's immunogenicity and its potential use in vaccine development and as a therapeutic target.

Analysis of Acylation Patterns and Fatty Acyl Chain Lengths

The number and length of fatty acyl chains attached to the glucosamine disaccharide backbone are critical determinants of the biological activity of Kdo2-Lipid A. nih.gov In E. coli, the typical hexa-acylated structure with C12 or C14 fatty acids is a potent activator of the human immune system. nih.govresearchgate.net However, significant variations exist in other bacteria.

For example, Yersinia pestis alters its lipid A acylation in response to temperature. At the flea's body temperature (21–27°C), it synthesizes a hexa-acylated lipid A that activates TLR4. In contrast, at human body temperature (37°C), it produces a tetra-acylated form that is a poor activator of TLR4, allowing the bacterium to evade the host's immune response. nih.gov Similarly, pathogens like Helicobacter pylori and Francisella tularensis produce Kdo2-Lipid A molecules with different acylation patterns that are poorly recognized by human TLR4. nih.govresearchgate.net

Enzymes such as PagP, PagL, and LpxR are involved in modifying the acylation pattern. PagP, an outer membrane acyltransferase, can transfer a palmitate to the 2-position of Kdo2-Lipid A, resulting in a hepta-acylated structure. nih.gov LpxR and PagL, on the other hand, can remove acyl chains. microbiologyresearch.org

Table 2: Examples of Acylation Pattern Diversity in Kdo2-Lipid A

Bacterial Species Common Acylation Pattern Biological Implication
Escherichia coli Hexa-acylated (C12, C14 chains) Potent TLR4 agonist nih.govresearchgate.net
Yersinia pestis (at 37°C) Tetra-acylated Poor TLR4 agonist, immune evasion nih.gov
Helicobacter pylori Variably acylated Poorly recognized by human TLR4 nih.govresearchgate.net
Francisella tularensis Variably acylated Poorly recognized by human TLR4 nih.govresearchgate.net
Salmonella Typhimurium (with PagP) Hepta-acylated Altered membrane properties and immune recognition nih.gov

Variations in Phosphate (B84403) Group Substitution and Their Research Significance

The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide are also common sites for modification. These changes can alter the net negative charge of the Kdo2-Lipid A molecule, which is significant for interactions with cationic antimicrobial peptides (CAMPs) and the TLR4 receptor complex. nih.gov

Conversely, some bacteria can remove phosphate groups. For instance, Rhizobium etli and Helicobacter pylori possess phosphatases that can dephosphorylate lipid A. nih.gov In some cases, a second phosphate group can be added to the 1-position by the enzyme LpxT, creating a 1-diphosphate species, which increases the negative charge and may enhance resistance to anionic antimicrobial agents. nih.gov

Kdo Moiety Modifications and their Biological Impact

The Kdo disaccharide itself can be subject to modifications, which can impact the biological activity of the entire LPS molecule. In some bacteria, such as Haemophilus influenzae and Bordetella pertussis, only a single Kdo residue is attached to the lipid A. nih.gov In others, like Chlamydia trachomatis, there can be three or more Kdo residues. nih.gov

Further modifications to the Kdo sugars can occur. For example, E. coli and Salmonella enterica can add a phosphoethanolamine residue to the outer Kdo sugar, a reaction catalyzed by the enzyme EptB. microbiologyresearch.org Hydroxylation of the Kdo moiety has also been observed, which can be catalyzed by enzymes like KdoO. microbiologyresearch.org The removal of the outer Kdo residue by Kdo hydrolases has been demonstrated in H. pylori and Francisella, although the precise biological role of this modification is still under investigation but may affect antimicrobial peptide resistance. microbiologyresearch.org These modifications can influence the interaction of LPS with the immune system and are an active area of research for understanding bacterial pathogenesis and developing novel therapeutics. ontosight.aiasm.org

Advanced Methodologies for Kdo2-Lipid A Extraction, Purification, and Structural Elucidation for Research

The study of Kdo2-Lipid A and its biological activities necessitates methods for obtaining the molecule in a highly pure and structurally defined form. Research methodologies have been refined to allow for the large-scale preparation and detailed characterization of this complex glycolipid. escholarship.org

Extraction

For research applications, Kdo2-Lipid A is typically isolated from genetically modified strains of Gram-negative bacteria, such as E. coli, that are deficient in the synthesis of the LPS core. escholarship.org These heptose-deficient mutants are incapable of ligating the core oligosaccharide to the Kdo2-Lipid A anchor, leading to its accumulation in the cell. The extraction process from large quantities of bacterial cell paste often employs a multi-step solvent extraction, such as a phenol-chloroform-petroleum ether method, to efficiently separate the lipid components from other macromolecules. escholarship.org

Purification

Following crude extraction, the Kdo2-Lipid A must be purified to homogeneity. This is achieved through a series of chromatographic techniques that separate molecules based on charge, polarity, and hydrophobicity. A common and effective purification scheme is detailed below.

Table 2: Chromatographic Purification Protocol for Kdo2-Lipid A

Chromatographic Step Principle Purpose
Anion-Exchange Chromatography Separation based on net negative charge. A DEAE-cellulose resin is commonly used. escholarship.org To separate the highly anionic Kdo2-Lipid A (due to its phosphate and Kdo groups) from neutral lipids and other less-charged contaminants.
Silica Gel Chromatography Separation based on polarity. escholarship.org To further remove impurities with different polarities, refining the Kdo2-Lipid A fraction.

| Reversed-Phase Chromatography | Separation based on hydrophobicity. A C18 resin is typically employed in a high-performance liquid chromatography (HPLC) system. escholarship.org | This high-resolution step separates Kdo2-Lipid A from closely related lipid A species that may differ slightly in their fatty acid composition, yielding a highly purified final product. |

Structural Elucidation

Once purified, the identity, structure, and purity of the Kdo2-Lipid A are rigorously confirmed using a combination of advanced analytical methods.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is indispensable for determining the precise molecular weight of the Kdo2-Lipid A molecule. nih.govescholarship.org Further structural details are obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented in a controlled manner. This fragmentation pattern provides definitive information on the number, length, and position of the acyl chains, as well as the composition of the sugar backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is used as a complementary technique to provide a detailed picture of the molecule's structure and to confirm its purity. escholarship.org The resulting spectrum gives information on the connectivity and stereochemistry of the atoms within the molecule, verifying the integrity of the glucosamine disaccharide and the Kdo residues.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is frequently used to analyze the composition of lipid A precursors in complex biological mixtures and to assess the final purity of the isolated Kdo2-Lipid A. pnas.org

Table of Mentioned Compounds

Compound Name
Kdo2-Lipid A
Kdo2-Lipid A (sodium salt)
Lipopolysaccharide (LPS)
UDP-N-acetylglucosamine (UDP-GlcNAc)
Acyl carrier protein (acyl-ACP)
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
UDP-2,3-diacyl-GlcN
2,3-diacyl-GlcN-1-phosphate (Lipid X)
Tetraacyldisaccharide-4'-phosphate (Lipid IVA)
3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)
CMP-3-deoxy-D-manno-octulosonic acid (CMP-Kdo)
Lauroyl
Myristoyl
Phenol
Chloroform

Interaction with the Toll-like Receptor 4 (TLR4) / Myeloid Differentiation Protein 2 (MD-2) Complex

The canonical receptor for Kdo2-Lipid A is the Toll-like Receptor 4 (TLR4), but it does not act alone. A crucial co-receptor, Myeloid Differentiation Protein 2 (MD-2), is essential for the recognition and binding of the lipid A moiety of LPS. nih.govmicrobiologyresearch.org MD-2 is a soluble protein that physically associates with the extracellular domain of TLR4, forming the functional TLR4/MD-2 complex that directly engages with Kdo2-Lipid A. nih.govfrontiersin.org The binding of Kdo2-Lipid A to this complex initiates a signaling cascade, leading to the production of pro-inflammatory cytokines. microbiologyresearch.orgnih.gov

The interaction between Kdo2-Lipid A and the TLR4/MD-2 complex is characterized by high specificity and affinity. The lipid A portion of the molecule binds directly within a large, hydrophobic pocket of MD-2. nih.govresearchgate.net Structural studies have revealed that for E. coli lipid A, five of its six acyl chains are buried inside this hydrophobic cavity, while the sixth is partially exposed on the surface of MD-2. nih.govfrontiersin.org

Upon binding, Kdo2-Lipid A induces significant conformational changes in the TLR4/MD-2 complex. This binding event facilitates the dimerization of two TLR4/MD-2/LPS complexes, forming a symmetrical, M-shaped heterotetramer. nih.govfrontiersin.orgnih.gov This dimerization is the critical activation step, bringing the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity. This clustering creates a scaffold for the recruitment of downstream adaptor proteins, thereby initiating the intracellular signaling cascade. nih.govfrontiersin.orgfrontiersin.org The flexible diglucosamine backbone of lipid A can change its shape upon binding to the receptor complex, adopting a skewed arrangement that is crucial for a stable interaction and subsequent receptor activation. frontiersin.org

The binding affinity of various endotoxin (B1171834) structures for the TLR4/MD-2 complex correlates directly with their ability to activate the receptor. Studies on meningococcal endotoxins have shown that hexa-acylated Kdo2-Lipid A demonstrates the highest binding affinity for human MD-2, which corresponds to its potent activation of TLR4. oup.comoup.com

MD-2 is the primary component responsible for discriminating between different lipid A structures, a function critical for modulating the host immune response. oup.com The "fit" between the lipid A molecule and the MD-2 binding pocket is determined by several structural features of the lipid A, including the number and length of its acyl chains, its phosphorylation pattern, and the presence of the Kdo sugars. nih.govoup.com

The number of acyl chains is a critical determinant. Hexa-acylated lipid A, like that from E. coli, is a potent agonist for human TLR4. In contrast, underacylated forms, such as tetra-acylated lipid A, often act as antagonists of the human TLR4/MD-2 complex. oup.com The conformation and fluidity of the acyl chains, which are influenced by Kdo glycosylation, are also key factors for MD-2 affinity. oup.com The loss of Kdo glycosylation leads to structural and conformational changes in lipid A that result in inefficient binding to human MD-2. oup.comoup.com Unglycosylated meningococcal lipid A, for instance, fails to bind to human MD-2 and is biologically inactive. oup.com

Furthermore, charged residues at the opening of the MD-2 hydrophobic pocket interact with the phosphate groups on the lipid A backbone. oup.com Variations in these phosphate groups can significantly affect the interaction with MD-2 and the subsequent biological activity. nih.govoup.com This ability of MD-2 to distinguish subtle structural variations allows the innate immune system to mount a finely tuned response, reacting strongly to certain bacterial structures while being weakly stimulated or even inhibited by others.

Involvement of Accessory Proteins (e.g., CD14) in Kdo2-Lipid A Recognition

The recognition of Kdo2-Lipid A by the TLR4/MD-2 complex is greatly facilitated by accessory proteins. The first step in this recognition pathway often involves the Lipopolysaccharide Binding Protein (LBP), a soluble serum protein that recognizes and extracts LPS molecules from bacterial membranes. nih.govfrontiersin.org

LBP then transfers the LPS to another key accessory protein, the Cluster of Differentiation 14 (CD14). nih.govfrontiersin.org CD14 exists in both a soluble form and as a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells like macrophages and monocytes. frontiersin.org CD14 has a high affinity for LPS and acts as a catalyst, presenting the Kdo2-Lipid A to the TLR4/MD-2 complex, thereby lowering the concentration of LPS required for a cellular response. frontiersin.org While not absolutely essential for signaling, CD14 significantly enhances the efficiency of TLR4 activation by Kdo2-Lipid A.

Comparative Studies of Kdo2-Lipid A and Its Analogs on TLR4 Activation

The immunological activity of Kdo2-Lipid A is highly dependent on its precise chemical structure. Comparative studies using synthetic and natural analogs have illuminated the key molecular features required for TLR4 agonism versus antagonism. The primary determinants of activity are the number of acyl chains and the phosphorylation state of the diglucosamine backbone. nih.gov

Table 1: Comparative Activity of Lipid A Variants on Human TLR4

Lipid A VariantAcylation StatusPhosphorylationTypical Activity on Human TLR4Reference(s)
E. coli Kdo2-Lipid AHexa-acylatedBis-phosphorylatedStrong Agonist researchgate.net
Penta-acylated LPSPenta-acylatedBis-phosphorylatedWeak Agonist/Antagonist nih.govoup.com
Lipid IVaTetra-acylatedBis-phosphorylatedAntagonist nih.govoup.com
Monophosphoryl Lipid A (MPLA)Hexa-acylatedMono-phosphorylatedWeak Agonist (TRIF-biased) nih.govfrontiersin.org
Unglycosylated Lipid AHexa-acylatedBis-phosphorylatedInactive oup.com

Acylation: As shown in the table, hexa-acylated Kdo2-Lipid A from E. coli is a powerful activator of human TLR4. researchgate.net Reducing the number of acyl chains generally reduces or abolishes this agonist activity. Penta-acylated LPS from Neisseria meningitidis, for example, is a significantly weaker activator of human TLR4 compared to its hexa-acylated counterpart. nih.govoup.com Tetra-acylated lipid A precursors, such as Lipid IVa, are well-characterized antagonists for the human TLR4/MD-2 complex; they can bind to the receptor but fail to induce the conformational changes necessary for dimerization and signaling. oup.comaai.org

Phosphorylation: The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide are also critical. nih.gov They form ionic interactions with TLR4 at the dimerization interface. nih.govfrontiersin.org Analogs like Monophosphoryl Lipid A (MPLA), which lacks the 1-phosphate group, are significantly less inflammatory than native Kdo2-Lipid A. nih.gov MPLA is considered a biased agonist, preferentially signaling through the TRIF-dependent pathway, which leads to a different cytokine profile compared to the strong MyD88-dependent signaling induced by Kdo2-Lipid A. nih.govfrontiersin.org Complete dephosphorylation, as seen in certain lipid A variants from Francisella novicida, can render the molecule unrecognized by the TLR4/MD-2 complex. frontiersin.org

These comparative studies highlight the exquisite specificity of the TLR4/MD-2 receptor system, which can translate subtle changes in the structure of Kdo2-Lipid A into vastly different immunological outcomes.

Cellular and Molecular Mechanisms of Kdo2 Lipid A Mediated Immune Activation

Downstream Signal Transduction Pathways Activated by Kdo2-Lipid A

Upon binding to the TLR4/MD-2 receptor complex, Kdo2-Lipid A initiates a series of signaling cascades that are critical for the innate immune response. These pathways primarily involve the recruitment of specific adaptor proteins to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, leading to the activation of downstream transcription factors. nih.gov

A primary and essential pathway activated by Kdo2-Lipid A is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govplos.org In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Kdo2-Lipid A stimulation via TLR4 leads to the recruitment of adaptor proteins and subsequent activation of the IκB kinase (IKK) complex. mdpi.com This complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com The degradation of IκBα is an essential step that unmasks the nuclear localization signal on NF-κB, allowing its translocation into the nucleus. nih.govnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory molecules, including cytokines and chemokines. nih.gov Studies in mouse embryonic fibroblasts (MEFs) have shown that Kdo2-Lipid A treatment causes the degradation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit. plos.org Interestingly, this research also identified Activating transcription factor 3 (ATF3) as a key requirement for Kdo2-Lipid A-induced NF-κB activation in these cells. nih.govplos.org

In addition to NF-κB, Kdo2-Lipid A also potently activates mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov The activation of both NF-κB and JNK is primarily mediated through the MyD88-dependent signaling pathway. nih.govnih.gov Following TLR4 engagement by Kdo2-Lipid A, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor complex. nih.gov MyD88 then associates with IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6). nih.gov TRAF6 is a crucial node that leads to the activation of both the IKK complex (for NF-κB activation) and upstream kinases of the MAPK pathways, resulting in JNK phosphorylation and activation. nih.govnih.gov

The MyD88-dependent pathway is considered the primary route for the induction of many pro-inflammatory cytokines in response to endotoxin (B1171834). nih.govnih.gov Research has demonstrated that Kdo2-Lipid A is a potent agonist of this pathway. nih.govnih.gov In studies using MEF cells, Kdo2-Lipid A was shown to initiate TLR4-mediated JNK activation, and this activation, similar to NF-κB, was found to be dependent on the presence of ATF3. nih.govplos.org

Induction of Pro-inflammatory Cytokine and Chemokine Production

The activation of transcription factors like NF-κB and AP-1 (a downstream target of JNK signaling) leads to a dramatic change in the gene expression profile of the stimulated cell, characterized by the robust production and release of pro-inflammatory cytokines and chemokines.

Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6) are hallmark cytokines produced following TLR4 activation by Kdo2-Lipid A. escholarship.org The production of TNFα is a classic indicator of MyD88-dependent signaling. nih.gov The activation of NF-κB and MAPK pathways directly drives the transcription of the TNFα and IL-6 genes. nih.govhku.hk Following transcription and translation, these cytokines are synthesized and then secreted from the cell, where they can act locally or enter circulation to exert systemic effects. nih.gov The bioactivity of Kdo2-Lipid A has been shown to be comparable to that of complete LPS in its ability to induce TNFα and other cytokines in macrophages. escholarship.orgplos.org In overwhelming infections, high circulating levels of these cytokines can lead to septic shock. nih.gov

Kdo2-Lipid A stimulation also leads to the production of eicosanoids, which are lipid inflammatory mediators, including Prostaglandin (B15479496) E2 (PGE2). escholarship.org PGE2 synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. nih.govyoutube.com The free arachidonic acid is then converted into Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, primarily the inducible isoform, COX-2. nih.gov PGH2 is then further metabolized to PGE2 by prostaglandin E synthases. nih.gov Kdo2-Lipid A stimulation strongly induces the expression of the COX-2 gene, providing the necessary enzymatic machinery for the subsequent burst in PGE2 production. researchgate.net

Global Gene Expression Profiling in Kdo2-Lipid A-Stimulated Cells

To understand the full scope of the cellular response to Kdo2-Lipid A, global gene expression profiling using microarray analysis has been employed. These studies provide a comprehensive snapshot of the transcriptional changes that occur in immune cells following stimulation.

Research conducted on RAW 264.7 macrophages demonstrated that the gene expression profile induced by Kdo2-Lipid A is remarkably similar to that induced by traditional LPS. escholarship.orgresearchgate.net A comparison of the 200 most highly LPS-responsive genes showed a strong positive correlation with the fold induction of the same genes in response to Kdo2-Lipid A. researchgate.net This indicates that Kdo2-Lipid A accounts for the vast majority of the endotoxic activity of LPS in terms of gene activation. escholarship.org Similarly, microarray analyses in MEF cells revealed that a wide range of genes were dramatically upregulated in response to Kdo2-Lipid A treatment, an effect that was absent in cells deficient in TLR4 or the downstream signaling component ATF3. escholarship.orgnih.gov

The table below summarizes a selection of genes that are significantly upregulated in macrophages following stimulation with Kdo2-Lipid A, as identified through gene expression profiling studies.

Gene SymbolGene NameFunctionFold Induction (Approx.)
TnfTumor necrosis factorPro-inflammatory cytokine>100
Il6Interleukin 6Pro-inflammatory cytokine, immune regulation>100
Ptgs2 (COX-2)Prostaglandin-endoperoxide synthase 2Enzyme in prostaglandin synthesis>50
Ccl3Chemokine (C-C motif) ligand 3Chemoattractant for immune cells>100
Il1bInterleukin 1 betaPro-inflammatory cytokine>100
Atf3Activating transcription factor 3Transcription factor, signaling regulator>20

This table is a representative summary based on findings from cited gene expression studies. nih.govresearchgate.net Actual fold induction can vary based on cell type, time point, and experimental conditions.

Modulation of Host Cellular Lipid Metabolism by Kdo2-Lipid A in Research Models

Kdo2-Lipid A, a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, instigates profound alterations in the lipid metabolism of host immune cells, particularly macrophages. These changes are not merely byproducts of cellular activation but are integral to the orchestration of the innate immune response. Research, primarily utilizing macrophage-like cell lines such as RAW264.7, has begun to unravel the intricate ways in which Kdo2-Lipid A remodels cellular lipid landscapes, impacting key processes like sphingolipid biosynthesis, lipid droplet formation, and autophagy.

De Novo Sphingolipid Biosynthesis and Its Functional Role

A key functional consequence of this heightened sphingolipid production is its essential role in the induction of autophagy. nih.govnih.gov Autophagy is a cellular catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is crucial for cellular homeostasis and has been implicated in various aspects of the immune response. In Kdo2-Lipid A-stimulated RAW264.7 cells, the formation of autophagosomes is abrogated when de novo sphingolipid biosynthesis is inhibited. nih.gov This indicates that the newly synthesized sphingolipids, or their metabolites, are critical structural or signaling components required for the assembly and maturation of autophagosomes.

Further investigation has revealed that ceramide, a central molecule in sphingolipid metabolism, co-localizes with autophagosomes in activated RAW264.7 cells. nih.gov In unstimulated cells or cells where sphingolipid synthesis is inhibited, ceramide is primarily found in the Golgi apparatus. nih.gov This spatial redistribution of ceramide underscores its direct involvement in the autophagic process triggered by Kdo2-Lipid A.

The table below summarizes the key findings from a study investigating the effect of Kdo2-Lipid A on sphingolipid metabolism and autophagy in RAW264.7 cells.

Experimental ConditionKey ObservationReference
Kdo2-Lipid A treatmentSignificant increase in cellular sphingolipids. nih.gov
Isotopic labeling with [U-13C]palmitateDemonstrated that the increase in sphingolipids is due to de novo biosynthesis. nih.gov
Inhibition with myriocin (B1677593) (ISP1)Blocked the Kdo2-Lipid A-induced increase in sphingolipids and inhibited autophagosome formation. nih.gov
Immunofluorescence microscopyShowed co-localization of ceramide with autophagosomes in Kdo2-Lipid A-stimulated cells. nih.gov

Formation of Lipid Droplets in Macrophage Responses

The activation of macrophages by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), is known to induce the formation of lipid droplets, which are intracellular organelles that store neutral lipids like triacylglycerols and cholesterol esters. nih.gov While Kdo2-Lipid A is the active component of LPS that signals through TLR4, direct studies specifically examining Kdo2-Lipid A-induced lipid droplet formation are limited. However, based on the well-established effects of LPS and the intricate connections between different lipid metabolic pathways, it is plausible that Kdo2-Lipid A also contributes to this phenomenon.

The accumulation of neutral lipids in proinflammatory macrophages serves multiple purposes, including providing precursors for the synthesis of inflammatory mediators and acting as platforms for the sequestration of certain proteins. nih.gov The biogenesis of lipid droplets is a complex process that is intertwined with other lipid metabolic pathways, including sphingolipid metabolism. nih.gov There is evidence suggesting a cross-talk between the synthetic pathways of sphingolipids, glycerophospholipids, and neutral lipids, which are the primary components of lipid droplets. nih.gov

Furthermore, the process of autophagy, which is induced by Kdo2-Lipid A, is also linked to the regulation of lipid droplets in a process termed lipophagy. tandfonline.comnih.gov Lipophagy is the selective degradation of lipid droplets by autophagy, which can mobilize stored lipids for energy production or other cellular processes. The interplay between Kdo2-Lipid A-induced sphingolipid synthesis, autophagy, and lipid droplet dynamics represents a complex regulatory network that shapes the macrophage's response to infection.

Kdo2-Lipid A's Role in Inducing Autophagy in Macrophage-like Cell Lines

As previously mentioned, Kdo2-Lipid A is a potent inducer of autophagy in the RAW264.7 macrophage-like cell line. nih.govnih.gov This induction is a direct consequence of TLR4 activation and is critically dependent on the de novo biosynthesis of sphingolipids. nih.gov The activation of autophagy in macrophages plays a multifaceted role in the innate immune response, including the clearance of intracellular pathogens, the regulation of inflammation, and antigen presentation.

The molecular mechanism linking Kdo2-Lipid A-induced sphingolipid synthesis to autophagy involves the provision of lipids necessary for the formation of the autophagosomal membrane. The observation that ceramide, a key sphingolipid intermediate, relocates to autophagosomes upon Kdo2-Lipid A stimulation provides strong support for this model. nih.gov

Microarray analysis of RAW264.7 cells treated with Kdo2-Lipid A has revealed the upregulation of genes associated with autophagy, such as Atg8/LC3 and Atg12. nih.govlipidmaps.org Furthermore, biochemical analysis has confirmed an increase in the lipidated form of LC3 (LC3-II), a hallmark of autophagosome formation, in response to Kdo2-Lipid A treatment. nih.gov

The following table summarizes the evidence for Kdo2-Lipid A-induced autophagy in RAW264.7 cells.

Experimental ApproachKey FindingReference
Fluorescence MicroscopyIncreased formation of GFP-LC3 puncta (autophagosomes). nih.gov
Western BlotIncreased levels of the lipidated form of LC3 (LC3-II). nih.gov
Gene Expression AnalysisUpregulation of autophagy-related genes (Atg8/LC3, Atg12). nih.govlipidmaps.org
Pharmacological InhibitionInhibition of sphingolipid biosynthesis blocks autophagosome formation. nih.gov

Kdo2 Lipid a in Bacterial Pathogenesis and Host Immune Evasion Research

Impact of Kdo2-Lipid A Structural Modifications on Bacterial Virulence in Experimental Systems

Structural remodeling of Kdo2-Lipid A is a key strategy employed by pathogenic bacteria to alter their interaction with the host, directly impacting virulence. These modifications, which include altering the number of acyl chains, and adding or removing phosphate (B84403) groups, can significantly reduce the bacterium's ability to be recognized by the host immune system, thereby enhancing its survival and pathogenic potential. nih.govnih.gov

A prime example of temperature-dependent modification affecting virulence is observed in Yersinia pestis, the causative agent of plague. pnas.org At ambient temperatures (21-27°C), characteristic of its flea vector, Y. pestis produces a hexa-acylated (six fatty acid chains) lipid A, which is a potent activator of the host immune system. pnas.orgnih.gov However, upon transmission to a mammalian host, the bacterium senses the shift to 37°C and remodels its lipid A to a predominantly tetra-acylated (four fatty acid chains) form. pnas.orgnih.govusu.edu This hypo-acylated lipid A is a poor activator of the immune system, and this change is critical for virulence; a Y. pestis mutant engineered to only produce the hexa-acylated form at 37°C was found to be avirulent in a mouse model. nih.govpnas.org

Similarly, Francisella tularensis, the bacterium causing tularemia, produces an atypical tetra-acylated lipid A with longer fatty acid chains (16-18 carbons) compared to the prototypical hexa-acylated lipid A of E. coli (12-14 carbons). frontiersin.org Furthermore, F. novicida, a related species, utilizes the enzyme LpxF to remove the 4'-phosphate group from its lipid A. pnas.orgnih.gov The absence of this phosphate group is a key virulence factor. An lpxF deletion mutant, which retains the 4'-phosphate, is severely attenuated in its ability to cause lethal infection in mice and is more susceptible to killing by cationic antimicrobial peptides. pnas.org

Helicobacter pylori, which colonizes the human stomach, extensively modifies its lipid A to be tetra-acylated and dephosphorylated, resulting in a structure with very low immunogenicity. oup.comnih.gov These modifications are crucial for establishing the chronic, persistent infections characteristic of this pathogen. oup.com In Salmonella enterica, mutants unable to perform specific lipid A modifications, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N), show attenuated virulence when administered orally to mice. nih.govmicrobiologyresearch.org

Table 1: Impact of Kdo2-Lipid A Modifications on Bacterial Virulence
BacteriumStructural ModificationEnzyme(s) InvolvedImpact on Virulence
Yersinia pestisShift from hexa-acyl to tetra-acyl at 37°CTemperature-regulated acyltransferases/deacylasesCrucial for virulence; tetra-acyl form evades immune detection. pnas.orgnih.gov
Francisella novicidaRemoval of 4'-phosphate groupLpxF (phosphatase)Essential for full virulence; deletion mutant is highly attenuated. pnas.org
Helicobacter pyloriDephosphorylation and tetra-acylationLpxE, LpxF (phosphatases), LpxL (acyltransferase)Promotes chronic infection by minimizing immune stimulation. oup.comnih.gov
Salmonella entericaAddition of L-Ara4NArnT (transferase)Contributes to virulence, particularly in oral infections. nih.govmicrobiologyresearch.org

Mechanisms of Host Innate Immune System Recognition Avoidance by Modified Kdo2-Lipid A

The primary mechanism by which Gram-negative bacteria are recognized by the innate immune system is the detection of Kdo2-Lipid A by the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation factor 2 (MD-2). nih.govnih.gov The canonical, highly immunostimulatory structure, such as that from E. coli, is hexa-acylated and bis-phosphorylated. nih.gov Pathogens evade this recognition by modifying their Kdo2-Lipid A structure to reduce its binding affinity for the TLR4-MD2 complex. researchgate.net

Reducing the number of acyl chains is a common and effective strategy. The tetra-acylated lipid A produced by Y. pestis at 37°C is a weak agonist or even an antagonist of human TLR4, failing to trigger a robust pro-inflammatory response. nih.govpnas.org Similarly, the tetra-acylated lipid A of F. tularensis and H. pylori results in significantly decreased TLR4 activation. frontiersin.orgnih.govnih.gov

Altering the phosphorylation state of lipid A is another key evasion tactic. The removal of phosphate groups, as seen in F. novicida (via LpxF) and H. pylori (via LpxE/LpxF), reduces the molecule's net negative charge. pnas.orgnih.gov This is significant because the phosphate groups are critical for the electrostatic interactions with the TLR4-MD2 receptor complex that lead to its activation. A less negatively charged lipid A is therefore a poorer stimulant. nih.gov

In addition to avoiding direct TLR4 recognition, these modifications also confer resistance to host-derived cationic antimicrobial peptides (CAMPs), such as defensins and cathelicidins. nih.gov CAMPs are positively charged molecules that exert their antimicrobial effect by binding to the negatively charged bacterial surface, disrupting the membrane. researchgate.net Bacteria like Salmonella add positively charged moieties, such as L-Ara4N (catalyzed by ArnT) or phosphoethanolamine (pEtN, catalyzed by EptA), to the phosphate groups of their lipid A. researchgate.netnih.govnih.gov This modification neutralizes the negative charge of the lipid A, leading to electrostatic repulsion of CAMPs and increased bacterial survival within the host. asm.orgnih.gov Mutants unable to add these groups are more susceptible to CAMPs and often show reduced virulence. pnas.orgasm.org

Kdo2 Lipid a in Adjuvant Research and Immunomodulation Studies

Mechanisms of Kdo2-Lipid A's TLR4-Dependent Adjuvant Activity in Animal Models

The adjuvant activity of Kdo2-Lipid A is fundamentally linked to its specific recognition by the TLR4 and myeloid differentiation protein 2 (MD-2) complex on the surface of innate immune cells, such as macrophages and dendritic cells. The biological activity of Kdo2-Lipid A is comparable to that of the complete LPS molecule and is highly selective for TLR4. scienceopen.com Studies in animal models, particularly mice, have been instrumental in elucidating the mechanisms underlying its immune-enhancing effects.

Activation of the TLR4/MD-2 complex by Kdo2-Lipid A initiates a bifurcated downstream signaling cascade involving two major adaptor proteins: Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).

MyD88-Dependent Pathway: This pathway leads to the rapid activation of transcription factors like NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This initial inflammatory milieu is crucial for the recruitment and activation of antigen-presenting cells (APCs).

TRIF-Dependent Pathway: Activation of this pathway results in the production of Type I interferons (IFN-α/β), which are important for antiviral responses and play a significant role in the adjuvanticity of TLR4 agonists. nih.gov

This dual signaling capacity allows Kdo2-Lipid A to orchestrate a comprehensive innate immune response that effectively shapes the subsequent adaptive immune response to a co-administered antigen. For instance, research using LPS, for which Kdo2-Lipid A is the active center, in a mouse model with the model antigen ovalbumin (OVA), has demonstrated its powerful immunomodulatory effects. In this model, the dose of LPS administered during sensitization determined the nature of the immune response; high doses of LPS could prevent the development of allergic Th2-type responses. nih.gov This highlights the capacity of TLR4 agonists like Kdo2-Lipid A to direct the T-helper cell balance, a key attribute for a vaccine adjuvant. By promoting a Th1-biased response, characterized by IFN-γ production, Kdo2-Lipid A can enhance cell-mediated immunity, which is critical for clearing intracellular pathogens.

The table below summarizes the key cellular and molecular events initiated by Kdo2-Lipid A that contribute to its adjuvant activity in animal models.

MechanismCellular/Molecular EffectConsequence for Adaptive Immunity
TLR4/MD-2 Activation Binding to TLR4/MD-2 complex on APCsInitiates the entire adjuvant response
Cytokine Production Release of TNF-α, IL-6, IL-12APC maturation, T-cell differentiation
Chemokine Release Recruitment of immune cells to injection siteEnhanced antigen uptake and presentation
Upregulation of Co-stimulatory Molecules Increased expression of CD80, CD86 on APCsPotent activation of naive T-cells
Type I Interferon Production TRIF-dependent signalingPromotion of Th1 responses, enhanced antiviral immunity

Evaluation of Kdo2-Lipid A Derivatives and Analogs as Immunomodulatory Research Tools

While Kdo2-Lipid A is a powerful immunostimulant, its inherent pyrogenicity and potential for toxicity have driven research into structurally modified derivatives and analogs. These molecules serve as invaluable research tools to dissect the structure-activity relationships of TLR4 agonists and to develop safer, more effective adjuvants. nih.gov

A key strategy in creating these derivatives is the chemical or genetic modification of the Kdo2-Lipid A structure, particularly its acylation and phosphorylation patterns. A significant breakthrough in this area was the construction of Escherichia coli mutant strains capable of producing specific Kdo2-Lipid A derivatives directly, simplifying their purification. nih.gov

Two such derivatives are:

Kdo2-monophosphoryl-lipid A (Kdo2-MPLA): This analog is dephosphorylated at the 1-position of the glucosamine (B1671600) disaccharide backbone.

Kdo2-pentaacyl-monophosphoryl-lipid A (Kdo2-pentaacyl-MPLA): This derivative is also dephosphorylated at the 1-position and lacks one of the six fatty acid chains.

Studies comparing these derivatives to the parent Kdo2-Lipid A and wild-type LPS in mammalian cell lines revealed important differences in their immunomodulatory activity. While Kdo2-Lipid A strongly induced pro-inflammatory cytokines like TNF-α and IL-6 (primarily via the MyD88 pathway), the Kdo2-MPLA derivatives showed a reduced capacity to induce these cytokines. nih.gov Interestingly, Kdo2-MPLA was a potent inducer of RANTES (CCL5), a chemokine associated with the TRIF pathway. nih.gov This suggests that these derivatives act as TRIF-biased agonists, retaining desirable adjuvant properties (TRIF-dependent signaling) while having attenuated pro-inflammatory activity (MyD88-dependent signaling). nih.gov

The table below illustrates the differential cytokine induction by Kdo2-Lipid A and its monophosphoryl derivative in research settings, highlighting their utility in studying TLR4 signaling pathways.

CompoundPrimary Signaling Pathway ActivatedPro-inflammatory Cytokine (TNF-α, IL-6) InductionTRIF-pathway Chemokine (RANTES) InductionPotential Application
Kdo2-Lipid A MyD88 and TRIFHighHighResearch tool for potent, broad TLR4 activation
Kdo2-MPLA TRIF-biasedModerateHighResearch tool for studying TRIF-dependent signaling; prototype for safer adjuvants

These findings underscore the value of Kdo2-Lipid A derivatives as tools to understand how subtle structural changes can fine-tune the immune response, paving the way for the rational design of next-generation adjuvants.

Comparative Analysis of Kdo2-Lipid A with Other TLR4 Agonists in Enhancing Adaptive Immune Responses in Research Settings

The field of adjuvant research features several TLR4 agonists that have been developed to harness the potent immunostimulatory properties of lipid A while minimizing its toxicity. The most prominent of these are Monophosphoryl Lipid A (MPL) and synthetic analogs like Glucopyranosyl Lipid Adjuvant (GLA). Comparative analyses, although often indirect, provide valuable insights into the relative strengths and potential applications of these adjuvants compared to the parent structure, Kdo2-Lipid A.

Monophosphoryl Lipid A (MPL) is a detoxified derivative of lipid A from Salmonella minnesota R595. It lacks the phosphate (B84403) group at the 1-position and has a modified acylation pattern. MPL is a key component of the licensed AS04 adjuvant system and has been extensively studied in animal models. In a mouse model of influenza vaccination, an adjuvant combination containing MPL (QS-21+MPL) was highly effective at inducing a T helper type 1 (Th1) biased immune response, characterized by the production of cross-reactive IgG antibodies and enhanced protection against viral challenge. nih.gov

Glucopyranosyl Lipid Adjuvant (GLA) is a fully synthetic, hexa-acylated monosaccharide analog of lipid A. Its defined chemical structure offers advantages in manufacturing and quality control. Studies with an HIV gp140 protein antigen in mice demonstrated that intranasal administration of GLA was a potent adjuvant, inducing high titers of both systemic (serum IgG) and mucosal (nasal and vaginal IgA) antibodies. plos.org Furthermore, GLA significantly enhanced antigen-specific CD4 T-cell responses. plos.org

When comparing these adjuvants, a key distinction lies in their structural properties and resulting biological activity.

Kdo2-Lipid A represents the fully active, potent form of the TLR4 agonist, capable of strongly activating both MyD88- and TRIF-dependent pathways. Its use in research provides a benchmark for maximal TLR4 stimulation.

MPL and its Kdo2-containing counterparts (Kdo2-MPLA) are "detoxified" derivatives. Their altered structure leads to a preferential activation of the TRIF pathway, resulting in reduced pro-inflammatory cytokine production while retaining strong adjuvant activity. nih.gov This TRIF-bias is considered a key factor in its favorable safety profile in clinical use. nih.gov

GLA , being fully synthetic and hexa-acylated, is designed to be a potent, well-defined TLR4 agonist that drives strong Th1 responses, making it suitable for vaccines where cell-mediated immunity is important. plos.org

The following table provides a comparative summary of these TLR4 agonists based on findings from various research models.

AdjuvantSource/TypeKey Structural FeaturePrimary Immune SkewingDemonstrated Antigen Enhancement (Animal Models)
Kdo2-Lipid A Bacterial (minimal LPS)Hexa-acylated, bis-phosphorylatedStrong Th1/pro-inflammatoryPotent immune activation (inferred from LPS studies) nih.gov
MPL Semi-synthetic (from S. minnesota)Heterogeneous-acylated, mono-phosphorylatedTh1-biased (TRIF-biased)Influenza vaccine, OVA nih.govmdpi.com
GLA SyntheticHexa-acylated, mono-phosphorylatedStrong Th1HIV gp140 plos.org

Kdo2 Lipid a and Bacterial Antibiotic Resistance Mechanisms

Consequences of LPS Truncation to Kdo2-Lipid A on Outer Membrane Permeability

The Gram-negative outer membrane's effectiveness as a permeability barrier is largely attributed to the dense, ordered layer of LPS molecules, which are stabilized by divalent cations bridging their negatively charged phosphate (B84403) groups. nih.gov When the LPS is truncated to its minimal essential structure—Kdo2-Lipid A—the protective shield formed by the core oligosaccharide and the O-antigen is lost. This "deep-rough" phenotype has profound consequences for the integrity and permeability of the outer membrane.

Mutants that produce only Kdo2-Lipid A exhibit a significant increase in outer membrane permeability. mdpi.com The absence of the bulky, hydrophilic polysaccharide chains exposes the hydrophobic lipid A core, leading to a more hydrophobic cell surface. This disruption of the membrane's amphipathic balance is thought to cause the formation of glycerophospholipid patches within the outer leaflet, regions where the tightly packed LPS structure is replaced by a more fluid and permeable phospholipid bilayer. nih.gov

This altered permeability allows hydrophobic molecules, which are normally excluded by the hydrophilic polysaccharide chains of full-length LPS, to diffuse across the outer membrane more readily. frontiersin.org Consequently, bacterial mutants expressing only Kdo2-Lipid A demonstrate heightened susceptibility to a range of hydrophobic antibiotics, including novobiocin (B609625) and erythromycin, as well as detergents. mdpi.com The increased permeability in these deep-rough mutants underscores the critical role of the complete LPS structure in providing intrinsic resistance by limiting the access of noxious compounds to their cellular targets.

Influence of Kdo2-Lipid A Structure on Porin Functionality

Porins are trimeric β-barrel proteins that form water-filled channels through the outer membrane, facilitating the influx of small hydrophilic nutrients and certain antibiotics. soton.ac.uk While the direct modulation of porin gating or selectivity by the Kdo2-Lipid A structure is not extensively documented, there is clear evidence of a critical structural and functional relationship between LPS and porins.

The proper assembly, insertion, and stability of porin trimers in the outer membrane are dependent on specific interactions with surrounding LPS molecules. nih.gov Structural studies have revealed that porins possess specific binding sites for LPS, with interactions involving the lipid A portion and, crucially, the inner-core Kdo moieties. These interactions are essential for the correct biogenesis of the porin complex. nih.gov

Role of Kdo2-Lipid A in Modulating Efflux Pump Systems

Efflux pumps are critical components of bacterial resistance, actively extruding a wide range of antibiotics from the cell. nih.gov The Resistance-Nodulation-Division (RND) family of pumps, such as the AcrAB-TolC system in Escherichia coli, are particularly significant. researchgate.net Recent research indicates that the structural state of LPS, specifically its truncation to Kdo2-Lipid A, can modulate the expression and activity of these efflux systems.

Transcriptomic analysis of E. coli mutants producing only Kdo2-Lipid A has shown significant changes in the expression levels of genes related to efflux pumps. This suggests that the cell senses the compromised state of its outer membrane and initiates a compensatory stress response that involves altering the expression of its efflux machinery. nih.gov For instance, the expression of several efflux pump genes, including acrA, can be upregulated following LPS truncation. nih.gov

This interplay is a crucial aspect of intrinsic antibiotic resistance. Studies in Salmonella have demonstrated a synergistic effect between LPS structure and efflux pump activity. While either deleting the AcrB pump or truncating the LPS increases drug susceptibility, the highest level of susceptibility is achieved when both mechanisms are compromised simultaneously. researchgate.net This indicates that the outer membrane barrier (conferred by LPS) and active efflux are two coordinated and essential lines of defense. The truncation of LPS to Kdo2-Lipid A, therefore, plays a modulatory role, triggering changes in the expression of efflux pumps as the bacterium attempts to compensate for a more permeable outer membrane.

Table 1: Effect of LPS Truncation on Efflux Pump Gene Expression in E. coli

Gene Function Change in Expression
mdtIJ Multidrug Efflux Pump Upregulated
emrE Multidrug Efflux Pump Upregulated
yeeO Putative Efflux Pump Upregulated
acrA Component of AcrAB-TolC pump Upregulated
yddA Putative Drug Efflux Pump Downregulated

This table is based on transcriptomic data from E. coli mutants expressing Kdo2-Lipid A compared to wild-type. nih.gov

Susceptibility of Kdo2-Lipid A-Expressing Bacterial Mutants to Antimicrobial Peptides and Other Antibiotics

Bacterial mutants that express only the core Kdo2-Lipid A structure are generally more susceptible to a variety of antimicrobial agents due to the increased outer membrane permeability discussed previously. mdpi.com However, this susceptibility is most pronounced with cationic antimicrobial peptides (CAMPs), such as polymyxin (B74138) B. The surface of Gram-negative bacteria is typically anionic, largely due to the phosphate groups on Kdo2-Lipid A. nih.gov This negative charge is the initial point of electrostatic attraction for positively charged CAMPs.

In their defense, many pathogenic bacteria have evolved specific enzymatic modifications to their Kdo2-Lipid A structure to reduce this negative charge and repel CAMPs. Key modifications include:

Addition of Phosphoethanolamine (PEtn): Catalyzed by enzymes like EptA, the addition of a positively charged PEtn group to the phosphate moieties of lipid A neutralizes the negative charge. researchgate.net

Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): The transfer of this positively charged sugar, mediated by the ArnT transferase, similarly reduces the net negative charge of the outer membrane, conferring resistance to CAMPs. nih.gov

When these modification systems are absent, or in laboratory mutants engineered to produce only the unmodified Kdo2-Lipid A, the bacteria become highly susceptible to CAMPs. The unmodified, negatively charged Kdo2-Lipid A serves as a strong binding site for these peptides, facilitating their disruption of the outer membrane. Therefore, while the Kdo2-Lipid A structure is essential for viability, its unmodified state represents a significant vulnerability that bacteria must overcome to resist host-derived or therapeutic antimicrobial peptides.

Table 2: Correlation of Kdo2-Lipid A Structure and Modifications with Antibiotic Susceptibility

Bacterial Strain/Mutant Type Key LPS/Lipid A Feature Susceptibility to Hydrophobic Antibiotics (e.g., Novobiocin) Susceptibility to Cationic Peptides (e.g., Polymyxin B)
Wild-Type (e.g., E. coli, Salmonella) Full-length LPS with core and O-antigen Low Low (if modification systems are present and induced)
Deep-Rough Mutant (e.g., ΔwaaC) Kdo2-Lipid A only High High
Mutant with L-Ara4N-modified Lipid A Kdo2-Lipid A + L-Ara4N High (if deep-rough) Low

Advanced Methodological Approaches in Kdo2 Lipid a Research

Application of Mass Spectrometry-Based Lipidomics for Kdo2-Lipid A Characterization

Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the large-scale profiling and detailed characterization of lipids, including complex glycolipids like Kdo2-Lipid A. This powerful analytical technique allows for sensitive and accurate determination of the molecular weight and structure of Kdo2-Lipid A and its variants.

Electrospray ionization mass spectrometry (ESI-MS) is frequently employed for the analysis of Kdo2-Lipid A extracted from bacterial cultures. In negative-ion mode, ESI-MS can readily detect the deprotonated molecular ion [M-H]⁻ of Kdo2-Lipid A. For instance, the Kdo2-Lipid A from Escherichia coli typically presents a major ion at a mass-to-charge ratio (m/z) of approximately 2236.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion. This fragmentation pattern is highly informative; for Kdo2-Lipid A, characteristic losses of one or two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues are commonly observed. This allows researchers to confirm the presence of the Kdo disaccharide attached to the lipid A core. The combination of high-resolution MS and MS/MS enables the precise identification of different Kdo2-Lipid A species, including variations in acylation patterns that are critical for its biological activity.

Table 1: Representative Mass Spectrometry Data for E. coli Kdo2-Lipid A Characterization
IonTypical m/z ValueDescriptionTechnique
[M-H]⁻2236.0 - 2236.2Deprotonated molecular ion of hexa-acylated Kdo2-Lipid A.ESI-MS
[M-H-Kdo]⁻~2016.2Fragment resulting from the loss of one Kdo residue from the parent ion.ESI-MS/MS
[M-H-2Kdo]⁻~1796.3Fragment resulting from the loss of both Kdo residues, representing the Lipid A core.ESI-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kdo2-Lipid A Complex Structural Analysis

While mass spectrometry excels at identifying molecular composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the three-dimensional structure and connectivity of complex molecules like Kdo2-Lipid A in solution. A suite of one- and two-dimensional NMR techniques, including homonuclear (¹H) and heteronuclear (¹H,¹³C; ¹H,³¹P) correlation experiments, are used to perform comprehensive structural analysis.

These methods allow for the precise assignment of signals from the glucosamine (B1671600) disaccharide backbone, the attached acyl chains, the Kdo sugars, and the phosphate (B84403) groups. For example, ³¹P NMR is crucial for confirming the location and ionization state of the phosphate groups at the 1 and 4' positions of the glucosamine backbone, which are critical for interaction with the TLR4 receptor complex.

A significant challenge in NMR analysis is the amphiphilic nature of Kdo2-Lipid A, which leads to poor solubility in aqueous buffers. To overcome this, detergents such as 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) are used to create micelles that solubilize the molecule, allowing for high-resolution analysis in a near-native environment. This approach has been successfully used to analyze the intact structure of rough-type lipopolysaccharides, revealing detailed information about the lipid A moiety and the attached core oligosaccharide.

Table 2: NMR Spectroscopy Techniques in Kdo2-Lipid A Structural Analysis
NMR TechniqueInformation Obtained
¹H NMRProvides information on the proton environments, including anomeric protons of sugars and protons on the acyl chains.
¹³C NMRDetails the carbon skeleton of the molecule, identifying sugar residues and fatty acid carbons.
³¹P NMRIdentifies and characterizes the phosphate groups, which are key functional moieties.
2D-COSY (Correlation Spectroscopy)Establishes proton-proton (¹H-¹H) spin coupling networks within individual sugar and fatty acid residues.
2D-HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of the carbon skeleton.

Genetic Engineering Strategies for Manipulating Kdo2-Lipid A Biosynthesis in Model Organisms

The biosynthesis of Kdo2-Lipid A occurs via the multi-step Raetz pathway, which is highly conserved among most Gram-negative bacteria. Genetic engineering of this pathway in model organisms, primarily E. coli, has been a cornerstone of Kdo2-Lipid A research. By systematically deleting or inactivating genes that encode the enzymes responsible for adding subsequent sugars to the Kdo2-Lipid A core, researchers can create mutant strains that accumulate specific LPS precursors.

A widely used strategy involves the inactivation of genes such as waaC (or rfaC) and waaF (or rfaF), which encode the heptosyltransferases that add the first L-glycero-D-manno-heptose residues to the inner Kdo moiety. Deletion of these genes halts the extension of the core oligosaccharide, resulting in the accumulation of Kdo2-Lipid A as the major LPS species on the bacterial outer membrane. The E. coli strain WBB06 is a classic example of such a mutant. Similarly, deleting the rfaD gene, which encodes an epimerase required for the synthesis of the heptose donor molecule, also leads to the production of Kdo2-Lipid A. These mutant strains serve as invaluable biological factories for producing homogenous Kdo2-Lipid A for structural and immunological studies.

Table 3: Key Genes in Kdo2-Lipid A Biosynthesis and Effects of Their Manipulation in E. coli
GeneEnzymeFunction in PathwayEffect of Deletion/Inactivation
lpxCUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylaseCatalyzes the committed step in lipid A biosynthesis. Lethal, as lipid A is essential for viability.
kdtAKdo transferaseTransfers two Kdo residues to lipid IVA. Accumulation of lipid IVA, lethal under normal conditions.
waaC (rfaC)Heptosyltransferase IAdds the first L-glycero-D-manno-heptose to the inner Kdo. Accumulation of Kdo2-Lipid A.
rfaDADP-L-glycero-D-manno-heptose-6-epimeraseInvolved in the synthesis of the heptose precursor. Accumulation of Kdo2-Lipid A.

Utilization of Defined Animal Models (non-clinical) for Investigating Kdo2-Lipid A Immune Responses

While in vitro systems are crucial for mechanistic studies, non-clinical animal models are essential for understanding the complex in vivo immune responses to Kdo2-Lipid A within a whole organism. Murine models are the most widely used for this purpose due to the availability of a vast array of immunological tools and genetically modified strains (e.g., knockout mice lacking specific immune receptors like TLR4).

These models are used to investigate how the host immune system responds to Kdo2-Lipid A during an infection. For instance, studies using bacterial mutants with altered lipid A structures have provided significant insights into virulence and protective immunity. A notable example is the lpxF mutant of Francisella novicida, which produces a modified lipid A that does not activate TLR4. In a mouse infection model, this mutant is avirulent and, importantly, primary infection with the mutant provides protective immunity against a subsequent lethal challenge with the wild-type bacteria. Such studies highlight how specific structural features of the lipid A moiety, which can be precisely defined using the methods described above, dictate the outcome of host-pathogen interactions. Animal models also allow for the evaluation of Kdo2-Lipid A and its derivatives as potential vaccine adjuvants.

Table 5: Application of Animal Models in Kdo2-Lipid A Research
Animal ModelResearch FocusExample Finding
Wild-type Mice (e.g., C57BL/6, BALB/c)Characterizing the inflammatory response to Kdo2-Lipid A.Systemic administration of Kdo2-Lipid A induces a potent inflammatory cytokine response, mimicking aspects of sepsis.
TLR4 Knockout MiceDetermining the role of TLR4 in mediating the response.TLR4-deficient mice are resistant to the lethal effects of Kdo2-Lipid A, confirming it as the primary receptor.
Mouse Infection Models (e.g., using Salmonella, Francisella)Investigating the role of Kdo2-Lipid A structure in bacterial virulence and immunity.Infection with bacteria engineered to produce under-acylated lipid A results in attenuated virulence.
Zebrafish LarvaeVisualizing immune cell migration in response to Kdo2-Lipid A in real-time.Microinjection of LPS/Kdo2-Lipid A into the yolk sac induces rapid recruitment of macrophages and neutrophils.

Future Directions and Emerging Research Avenues for Kdo2 Lipid a

Elucidating Complex Regulatory Networks in Host-Kdo2-Lipid A Interactions

The interaction between Kdo2-Lipid A and the host is not a static event but a dynamic interplay governed by sophisticated regulatory networks. Bacteria have evolved intricate systems to modify their Kdo2-Lipid A structure in response to environmental cues from the host, thereby modulating virulence and evading immune detection. nih.govnih.gov Future research will focus on mapping these complex regulatory circuits to gain a comprehensive understanding of bacterial adaptation and pathogenesis.

A primary area of investigation involves two-component regulatory systems, such as PhoP-PhoQ and PmrA-PmrB. nih.gov These systems act as environmental sensors. For instance, the PhoP-PhoQ system can be activated by low magnesium environments, while the PmrA-PmrB system can respond to high iron (Fe³⁺) concentrations. nih.gov Activation of these pathways triggers a cascade of gene expression, leading to the synthesis of enzymes that modify the Kdo2-Lipid A structure. nih.gov For example, the PmrA-PmrB system can activate genes encoding the enzymes ArnT and PmrC (or EptA), which add L-4-aminoarabinose (L-Ara4N) and phosphoethanolamine (PEtn) to the phosphate (B84403) groups of lipid A, respectively. nih.govresearchgate.net These modifications reduce the net negative charge of the bacterial surface, conferring resistance to cationic antimicrobial peptides produced by the host immune system. nih.govresearchgate.net

Emerging research also points to the role of small non-coding RNAs (sRNAs) and small membrane peptides in fine-tuning the expression of Kdo2-Lipid A modification enzymes. nih.gov For instance, in E. coli, the expression of eptB, which adds PEtn to Kdo2-Lipid A, is regulated by sRNAs like MgrR and ArcZ, which are themselves controlled by the PhoP-PhoQ and ArcA-ArcB systems. nih.gov Unraveling these multi-layered regulatory networks—from environmental signal to receptor activation, transcriptional regulation, and post-transcriptional control by sRNAs—is a key future direction. This will provide a more complete picture of how bacteria sense and adapt to the host environment, potentially revealing new targets for anti-infective strategies that disrupt these adaptive responses.

Regulatory System Host/Environmental Trigger Key Mediators Effect on Kdo2-Lipid A Functional Consequence
PhoP-PhoQ Low Mg²⁺, Cationic antimicrobial peptidesPhoP (regulator), PhoQ (sensor)Upregulation of modification enzymesAdaptation to host environment, virulence modulation nih.gov
PmrA-PmrB High Fe³⁺, Mild acidPmrA (regulator), PmrB (sensor)Addition of L-Ara4N (by ArnT) and PEtn (by EptA/PmrC) to phosphate groups nih.govmdpi.comIncreased resistance to cationic antimicrobial peptides (e.g., polymyxin (B74138) B) researchgate.netmdpi.com
sRNA Regulation Envelope stress, Oxygen levelsMgrR, ArcZ, σEFine-tuning expression of modification enzymes like EptB nih.govPrecise control over LPS structure in response to specific stresses

Exploration of Novel Kdo2-Lipid A Modifications and Their Uncharted Biological Implications

While the canonical structure of E. coli Kdo2-Lipid A is well-characterized, it is now clear that this represents just one of a vast diversity of structures produced by Gram-negative bacteria. nih.govnih.gov Many pathogens modify this basic scaffold as a strategy to modulate virulence and adapt to different host niches. nih.govnih.govmicrobiologyresearch.org A significant future research avenue is the discovery and characterization of these novel modifications and understanding their biological consequences.

Modifications can occur in both the hydrophobic (acyl chain) and hydrophilic (phosphate and Kdo sugars) regions of the molecule. nih.gov

Acyl Chain Modifications: The number and length of acyl chains profoundly impact TLR4 activation. Bacteria can add or remove acyl chains to alter host immune recognition. microbiologyresearch.org For example, the outer membrane enzyme PagP transfers a palmitate chain to Kdo2-Lipid A, creating a hepta-acylated structure that can alter immune signaling. nih.govmicrobiologyresearch.org Conversely, enzymes like PagL and LpxR remove acyl chains. microbiologyresearch.orgresearchgate.net LpxR, for instance, removes the 3'-acyloxyacyl unit, a modification that has been linked to increased intracellular growth of Salmonella. microbiologyresearch.org

Phosphate Group Modifications: As mentioned, the addition of positively charged groups like L-Ara4N and PEtn by enzymes ArnT and EptA, respectively, neutralizes the negative charge of lipid A, contributing to antimicrobial peptide resistance. mdpi.commicrobiologyresearch.org Other bacteria utilize phosphatases like LpxE and LpxF to remove phosphate groups entirely, generating monophosphoryl lipid A (MPLA) or even phosphate-free lipid A, which dramatically reduces endotoxic activity. nih.govnih.gov

Kdo Moiety Variations: The number of 3-deoxy-D-manno-octulosonic acid (Kdo) residues can also vary. While E. coli typically has two Kdo residues, some bacteria like Haemophilus influenzae have only one, while others like Chlamydia trachomatis have at least three. nih.gov Some pathogens, such as Helicobacter pylori and Francisella tularensis, even possess a Kdo hydrolase that can remove a Kdo residue after initial synthesis, altering the structure presented to the host. researchgate.net

Systematic investigation using advanced mass spectrometry and genetic screening will be crucial to identify these uncharted modifications across a wider range of pathogenic bacteria. acs.org Elucidating the enzymatic machinery responsible and the functional impact of these novel structures on TLR4 signaling, bacterial membrane integrity, and resistance to host defenses will provide critical insights into bacterial pathogenesis.

Modifying Enzyme Type of Modification Effect on Kdo2-Lipid A Structure Known Biological Implication
PagP AcyltransferaseAdds a secondary acyl chain (palmitate) nih.govmicrobiologyresearch.orgAlters TLR4 signaling, resistance to antimicrobial peptides nih.govmicrobiologyresearch.org
PagL / LpxR DeacylaseRemoves a primary or secondary acyl chain microbiologyresearch.orgresearchgate.netEvasion of immune recognition, enhanced intracellular survival microbiologyresearch.org
ArnT Aminoarabinose TransferaseAdds L-Ara4N to the 4'-phosphate group nih.govresearchgate.netResistance to cationic antimicrobial peptides (e.g., polymyxin B) nih.gov
EptA / PmrC Phosphoethanolamine TransferaseAdds phosphoethanolamine to the 1- or 4'-phosphate group researchgate.netmicrobiologyresearch.orgResistance to cationic antimicrobial peptides microbiologyresearch.org
LpxE / LpxF PhosphataseRemoves the 1- or 4'-phosphate group nih.govReduced endotoxicity, evasion of TLR4 detection nih.govnih.gov
Kdo Hydrolase (KdhAB) HydrolaseRemoves a Kdo residue from Kdo2-Lipid A researchgate.netAlteration of LPS structure, potential role in pathogenicity researchgate.net

Targeting Kdo2-Lipid A Biosynthesis as a Strategy for Antimicrobial Research

The biosynthetic pathway of Kdo2-Lipid A, known as the Raetz pathway, is essential for the viability of most Gram-negative bacteria and has no counterpart in humans. pnas.orgrsc.org This makes it an exceptionally promising target for the development of new antibiotics, a critical need in an era of rising antimicrobial resistance. pnas.orgresearchgate.net The pathway involves nine core enzymatic steps that build the molecule on the cytoplasmic face of the inner membrane. nih.govrsc.org

Research is intensely focused on developing inhibitors against several key enzymes in this pathway:

LpxA: This enzyme catalyzes the first step, the acylation of UDP-N-acetylglucosamine. rsc.org While the reaction is reversible, its inhibition is a valid strategy. rsc.orgresearchgate.net

LpxC: This zinc-dependent deacetylase catalyzes the second and first committed step of the pathway, making it a particularly attractive target. microbiologyresearch.orgrsc.org Its essential nature and lack of homology to human enzymes have spurred the development of numerous potent LpxC inhibitors, some of which have advanced into clinical development. microbiologyresearch.orgresearchgate.net

LpxH: Catalyzing the fourth step in the pathway, LpxH is a hydrolase that has also been validated as a drug target. pnas.org Recently identified inhibitors of LpxH have shown potent activity against efflux-deficient strains of E. coli, demonstrating the potential of this target. pnas.org

Future research will continue to leverage high-throughput screening and structure-based drug design to discover and optimize inhibitors for these and other enzymes in the Raetz pathway, such as LpxD, LpxB, and LpxK. nih.govstring-db.org The goal is to develop novel classes of antibiotics that are effective against multidrug-resistant Gram-negative pathogens. pnas.org A successful drug targeting this pathway would not only have a novel mechanism of action but would also likely increase the bacterium's susceptibility to other antibiotics by compromising the integrity of its outer membrane. pnas.orgrsc.org

Enzyme Target Reaction Catalyzed in Raetz Pathway Significance as a Target
LpxA (Step 1) Acyl-[acyl-carrier-protein]:UDP-N-acetylglucosamine O-acyltransferaseFirst step in the pathway rsc.orgresearchgate.net
LpxC (Step 2) UDP-3-O-(acyl)-N-acetylglucosamine deacetylaseFirst committed and essential step; no human homologue microbiologyresearch.orgrsc.org
LpxD (Step 3) UDP-3-O-[3-hydroxymyristoyl]-glucosamine N-acyltransferaseEssential for forming the diacyl-glucosamine backbone nih.gov
LpxH (Step 4) UDP-2,3-diacylglucosamine hydrolaseEssential step leading to Lipid X formation; validated target pnas.orgrsc.org
LpxK (Step 6) Lipid A 4'-kinasePhosphorylates the disaccharide to form Lipid IVA nih.govnih.gov

Further Development of Kdo2-Lipid A as a Foundational Research Tool in Immunological Sciences

Beyond its role in bacterial physiology and pathogenesis, Kdo2-Lipid A is an invaluable tool for immunological research. pubcompare.aimdpi.com As a highly specific and potent agonist for the TLR4 signaling complex, it allows for precise investigation of innate immune activation. nih.govmdpi.com Future applications will focus on using structurally defined Kdo2-Lipid A variants to dissect immunological pathways with greater resolution.

Chemically synthesized or biosynthetically engineered Kdo2-Lipid A and its derivatives provide homogenous preparations that are free from the contaminating proteins and structural heterogeneity found in traditional LPS extracts. pubcompare.aiacs.org This allows for more reproducible and precise experiments to study TLR4 signaling, cytokine production, and inflammatory responses. pubcompare.aimoleculardepot.com For example, using pure Kdo2-Lipid A has been instrumental in studying de novo sphingolipid biosynthesis in macrophages following TLR4 activation. moleculardepot.com

Furthermore, the development of bacterial mutant strains engineered to produce specific, truncated LPS structures, such as Kdo2-Lipid A, has been a significant advance. mdpi.complos.org These strains serve as living factories for producing large quantities of specific lipid A structures for research. mdpi.com This approach facilitates the study of structure-function relationships, for instance, by comparing the immunostimulatory activity of hexa-acylated Kdo2-Lipid A with a penta-acylated version. plos.org

A major area of development is the use of detoxified Kdo2-Lipid A derivatives, like Monophosphoryl Lipid A (MPLA), as vaccine adjuvants. nih.govacs.orgplos.org MPLA, which lacks the 1-phosphate group, exhibits greatly reduced toxicity while retaining potent immunostimulatory activity, making it a safe and effective component in several licensed human vaccines. plos.orgresearchgate.net Future work will focus on creating novel, rationally designed Kdo2-Lipid A mimetics and derivatives with tailored adjuvant properties, capable of eliciting specific types of immune responses (e.g., Th1 vs. Th2) for next-generation vaccines against challenging pathogens and cancer. nih.govresearchgate.net

Application Area Specific Use of Kdo2-Lipid A or Derivative Research Goal/Benefit
Innate Immunity Research Highly pure, synthetic Kdo2-Lipid APrecise stimulation of the TLR4 pathway to study signaling cascades, gene expression, and cellular responses pubcompare.aimoleculardepot.com
Vaccine Adjuvant Development Monophosphoryl Lipid A (MPLA) and other synthetic mimeticsPotentiate immune responses to vaccine antigens with low toxicity nih.govplos.orgresearchgate.net
Structure-Function Studies Kdo2-Lipid A variants from engineered bacterial strainsElucidate how specific structural features (e.g., acylation, phosphorylation) affect TLR4 activation and immunogenicity mdpi.complos.org
Drug Discovery Kdo2-Lipid A as a TLR4 agonistScreening for TLR4 antagonists that could serve as anti-sepsis or anti-inflammatory drugs nih.govresearchgate.net
Biophysical Studies Structurally defined Kdo2-Lipid AInvestigate interactions with host proteins (TLR4/MD-2), antimicrobial peptides, and membrane dynamics acs.orgmoleculardepot.com

Q & A

Q. What statistical approaches reconcile discrepancies in TLR4 activation assays?

  • Methodological Answer : Apply dose-response curve modeling (e.g., sigmoidal fits) to EC50 values. Use coefficient of variation (CV) analysis to assess inter-assay variability. Validate outliers via Grubbs’ test and repeat experiments with fresh LPS preparations to rule out degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.